molecular formula C5H3BrN4S B111169 2-Amino-6-bromothiazolo[4,5-B]pyrazine CAS No. 112342-72-0

2-Amino-6-bromothiazolo[4,5-B]pyrazine

Cat. No. B111169
CAS RN: 112342-72-0
M. Wt: 231.08 g/mol
InChI Key: XYAFECHDSIQGHU-UHFFFAOYSA-N
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Description

2-Amino-6-bromothiazolo[4,5-B]pyrazine is a chemical compound with the molecular formula C5H3BrN4S and a molecular weight of 231.07 . It falls under the category of miscellaneous compounds .


Molecular Structure Analysis

The molecular structure of 2-Amino-6-bromothiazolo[4,5-B]pyrazine consists of a thiazolo[4,5-B]pyrazine core with an amino group at the 2-position and a bromo group at the 6-position .

Scientific Research Applications

Antimicrobial Activity

2-Amino-6-bromothiazolo[4,5-B]pyrazine: derivatives have been studied for their potential as antimicrobial agents. The thiazolo[4,5-b]pyrazine scaffold is known to exhibit significant antibacterial and antifungal properties . This compound can be utilized in the development of new drugs targeting resistant strains of bacteria and fungi.

Anti-inflammatory Agents

The anti-inflammatory properties of thiazolo[4,5-b]pyrazine derivatives make them candidates for treating inflammatory diseases. By modulating inflammatory pathways, these compounds could provide therapeutic benefits in conditions such as arthritis and other chronic inflammatory disorders .

Antiviral Applications

Thiazolo[4,5-b]pyrazine structures have shown promise in antiviral research. Their ability to inhibit viral replication makes them potential components of antiviral drugs, especially in the treatment of diseases where current therapy is limited .

Antitumor and Cytotoxicity

Research has indicated that thiazolo[4,5-b]pyrazine derivatives possess cytotoxic effects against various cancer cell lines. They are being explored for their use in chemotherapy, particularly for their targeted action and reduced side effects compared to traditional chemotherapy agents .

Kinase Inhibition

Kinase inhibitors are crucial in the treatment of various diseases, including cancer. The structure of 2-Amino-6-bromothiazolo[4,5-B]pyrazine has been associated with inhibitory effects on certain kinases, which could lead to the development of new targeted therapies .

Neuroprotective Effects

The neuroprotective effects of thiazolo[4,5-b]pyrazine derivatives are being investigated for the treatment of neurodegenerative diseases. These compounds may protect nerve cells from damage and improve neurological function .

properties

IUPAC Name

6-bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4S/c6-2-1-8-3-4(9-2)11-5(7)10-3/h1H,(H2,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAFECHDSIQGHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=N1)N=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00551385
Record name 6-Bromo[1,3]thiazolo[4,5-b]pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-bromothiazolo[4,5-B]pyrazine

CAS RN

112342-72-0
Record name 6-Bromo[1,3]thiazolo[4,5-b]pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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